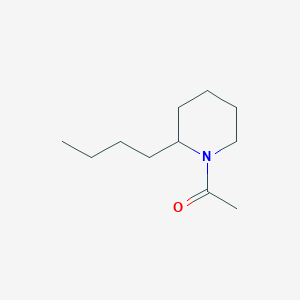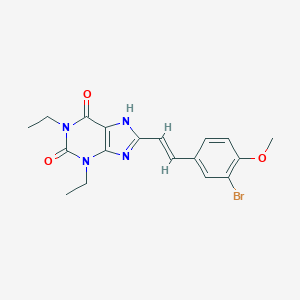
(1,1-二氧化硫代吗啉-4-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
(1,1-Dioxidothiomorpholin-4-yl)acetic acid has several applications in scientific research:
准备方法
The synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of thiomorpholine with acetic anhydride under controlled conditions to introduce the acetic acid moiety . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
化学反应分析
(1,1-Dioxidothiomorpholin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters and amides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of (1,1-Dioxidothiomorpholin-4-yl)acetic acid involves its interaction with various molecular targets. The sulfone group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and identify specific proteins. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s behavior in biological systems .
相似化合物的比较
(1,1-Dioxidothiomorpholin-4-yl)acetic acid can be compared with other similar compounds such as:
Thiomorpholine: Lacks the acetic acid moiety and is less reactive in proteomics applications.
Sulfone derivatives: Share the sulfone group but differ in their additional functional groups, leading to varied reactivity and applications.
Acetic acid derivatives: Contain the acetic acid moiety but lack the sulfone group, resulting in different chemical properties and uses.
The uniqueness of (1,1-Dioxidothiomorpholin-4-yl)acetic acid lies in its combination of the sulfone and acetic acid groups, which confer specific reactivity and versatility in research applications .
属性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABBIBOUBCOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384486 |
Source


|
| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155480-08-3 |
Source


|
| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

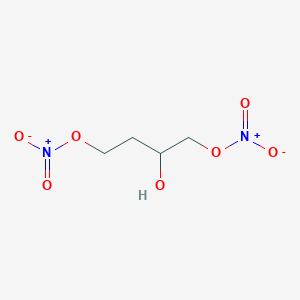

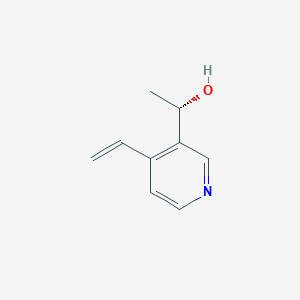


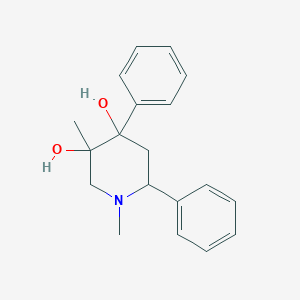

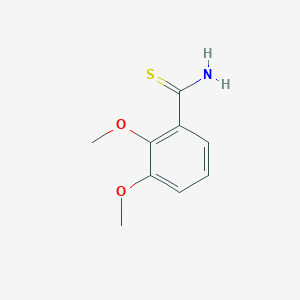
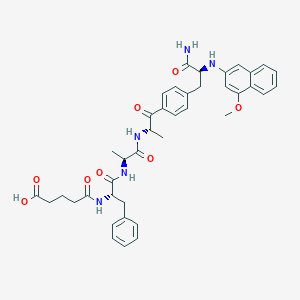
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
